molecular formula C20H20FN5O2 B6439820 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzoyl)pyrrolidine CAS No. 2549034-68-4

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzoyl)pyrrolidine

Cat. No.: B6439820
CAS No.: 2549034-68-4
M. Wt: 381.4 g/mol
InChI Key: WQDBELNYGHJBCF-UHFFFAOYSA-N
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Description

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzoyl)pyrrolidine is a compound with a complex structure consisting of a triazolopyridazine core, pyrrolidine, and a fluorobenzoyl moiety. This compound is of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzoyl)pyrrolidine typically involves multiple steps:

  • Formation of Triazolopyridazine Core: : The triazolopyridazine core can be formed through a cyclization reaction involving a suitable hydrazine derivative and a dicarbonyl compound.

  • Incorporation of the Cyclopropyl Group: : The cyclopropyl group is often introduced via a cyclopropanation reaction, utilizing a precursor such as a diazomethane derivative.

  • Attachment of the Pyrrolidine Moiety: : The pyrrolidine ring can be introduced through an N-alkylation reaction, using a pyrrolidine derivative and an alkylating agent.

  • Fluorobenzoylation: : The fluorobenzoyl group is incorporated via an acylation reaction, typically using 2-fluorobenzoyl chloride and a suitable base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, large-scale production of this compound involves optimizing these reaction conditions to maximize yield and purity, often incorporating automated synthesis equipment and rigorous purification processes.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : The oxidation of certain functional groups within the compound can be achieved using common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Halogenation can be carried out using halogenating agents such as N-bromosuccinimide.

Major Products

The major products of these reactions vary but typically include oxidized or reduced derivatives of the original compound, or substituted compounds where specific functional groups have been replaced.

Scientific Research Applications

This compound has a broad range of scientific research applications, including:

  • Chemistry: : Studying its reactivity and synthesizing derivatives for potential new materials or catalysts.

  • Biology: : Investigating its interaction with biological macromolecules and potential as a biochemical probe.

  • Medicine: : Evaluating its pharmacological properties and potential therapeutic uses, particularly in targeting specific molecular pathways.

  • Industry: : Exploring its application in the development of new chemical processes or materials with unique properties.

Mechanism of Action

The mechanism by which 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzoyl)pyrrolidine exerts its effects depends on its molecular targets, which often involve binding to specific enzymes or receptors. This interaction can modulate the activity of these targets, influencing various biochemical pathways within cells.

Comparison with Similar Compounds

When compared to other compounds with similar structures or functionalities, 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzoyl)pyrrolidine stands out due to its unique combination of a triazolopyridazine core and a fluorobenzoyl group. Similar compounds include:

  • Triazolopyridazine Derivatives: : Compounds with a similar triazolopyridazine core but different functional groups.

  • Fluorobenzoyl-Pyrrolidine Compounds: : Compounds with a pyrrolidine core and various benzoyl derivatives.

So, what do you think about this compound? Anything specific catching your interest?

Properties

IUPAC Name

[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2/c21-16-4-2-1-3-15(16)20(27)25-10-9-13(11-25)12-28-18-8-7-17-22-23-19(14-5-6-14)26(17)24-18/h1-4,7-8,13-14H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDBELNYGHJBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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